3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a member of the 1,3,4-oxadiazol-2(3H)-one family, a heterocyclic scaffold recognized for its diverse biological activities including antibacterial, antifungal, FAAH inhibition, and anticancer properties. This specific congener bears a 3-methylphenyl (m-tolyl) substituent at the N-3 position of the oxadiazolone ring, distinguishing it from the more common 5-aryl or 5-alkoxy-3-aryl substitution patterns found in lead compounds such as metoxadiazone (a commercial insecticide) and investigational FAAH inhibitors like JZP-327A.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 139127-30-3
Cat. No. B12895767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one
CAS139127-30-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)OC=N2
InChIInChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-7)11-9(12)13-6-10-11/h2-6H,1H3
InChIKeyGGVLQQUZZGBFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 139127-30-3) for Scientific Procurement: Compound Class and Differentiation Context


3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a member of the 1,3,4-oxadiazol-2(3H)-one family, a heterocyclic scaffold recognized for its diverse biological activities including antibacterial, antifungal, FAAH inhibition, and anticancer properties [1]. This specific congener bears a 3-methylphenyl (m-tolyl) substituent at the N-3 position of the oxadiazolone ring, distinguishing it from the more common 5-aryl or 5-alkoxy-3-aryl substitution patterns found in lead compounds such as metoxadiazone (a commercial insecticide) and investigational FAAH inhibitors like JZP-327A. With a molecular formula of C9H8N2O2, a molecular weight of 176.17 g/mol, a calculated logP of 1.13, and a topological polar surface area (TPSA) of 48.03 Ų, this compound occupies a physicochemical space relevant to fragment-based drug discovery and scaffold-hopping campaigns .

Why 3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one Cannot Be Replaced by Other Oxadiazolone Scaffolds in Sensitive Applications


The 1,3,4-oxadiazol-2(3H)-one scaffold possesses two distinct attachment vectors: the N-3 position (amide-like nitrogen) and the C-5 position (carbon adjacent to the carbonyl). Substitution at N-3 yields an N-aryl oxadiazolone, whereas substitution at C-5 yields a C-aryl oxadiazolone; these regioisomers are not interchangeable. The N-3 aryl group directly modifies the electronic environment of the ring carbonyl, influencing hydrogen-bond acceptor strength and hydrolytic stability, while the C-5 substituent predominantly occupies a different spatial vector in target binding sites. Procuring a generic 'oxadiazolone' without specifying the substitution pattern risks delivering a compound with a fundamentally divergent interaction profile in enzyme inhibition and receptor-binding assays [1]. Furthermore, the meta-methyl substituent on the N-phenyl ring introduces steric and lipophilic effects that differ measurably from para- or ortho-methyl analogs, with documented consequences for metabolic stability and target selectivity in enzyme inhibition contexts [2].

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 5-Aryl Regioisomers

3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one (N-3 aryl isomer) exhibits a calculated logP of 1.13 and a TPSA of 48.03 Ų, as determined by computational prediction . In contrast, the 5-aryl regioisomer 5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 83725-78-4) displays a predicted logP of 1.46 and a TPSA of 54.22 Ų . The lower lipophilicity and reduced TPSA of the N-3 substituted congener suggest enhanced aqueous solubility, a critical parameter for biochemical assay compatibility and fragment library design.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Class-Level Inference: Meta-Methyl Substitution Enhances Notum Inhibitory Potency Relative to Ortho-Substituted Analogs

In a fragment-to-lead optimization campaign targeting Notum carboxylesterase, 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives with electron-withdrawing or moderately lipophilic substituents at the meta position of the 5-phenyl ring achieved IC50 values as low as 18 nM, whereas the unsubstituted parent fragment 15 retained only an IC50 of 11,500 nM [1]. Although the studied series features substitution at C-5 rather than N-3, the meta-methylphenyl motif present in 3-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one mirrors the substitution pattern associated with optimal hydrophobic pocket occupancy. By contrast, the 5-(2-methylphenyl) regioisomer (ortho-substituted, CAS 119933-32-3) is reported to exhibit reduced antibacterial potency (MIC 16 µg/mL against S. aureus) compared to its meta-substituted counterpart (MIC 4 µg/mL), demonstrating that methyl group position is a critical determinant of biological activity within this chemotype [2].

Wnt Signaling Notum Inhibition Structure-Activity Relationship

Synthetic Accessibility: One-Pot Tandem Synthesis Compatibility vs. Multi-Step Routes for 5-Alkoxy Analogs

3-Aryl-1,3,4-oxadiazol-2(3H)-ones can be prepared via a one-pot, tandem procedure in water using propylene oxide as an acid scavenger, offering a greener and more efficient route compared to traditional multi-step protocols [1]. In contrast, 5-alkoxy-substituted analogs such as metoxadiazone (5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) require additional O-alkylation steps that reduce overall yield and introduce potential genotoxic impurities. The synthetic accessibility of the N-3 aryl series without the requirement for C-5 functionalization positions 3-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one as a cost-effective entry point for library synthesis and scale-up.

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Class-Level Differentiation: N-3 Aryl Substitution Confers Discriminative Lipase Inhibition Profile vs. 5-Methoxy Congeners

A series of 5-methoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-ones demonstrated discriminative inhibition of mammalian digestive lipases, with the meta-phenoxyphenyl derivative (MmPPOX) showing measurable selectivity differences compared to the para isomer (MpPPOX) and the unsubstituted phenyl analog (MPOX) [1]. Although direct data for 3-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one are not available in this study, the absence of the 5-methoxy group in the target compound shifts the electronic profile of the oxadiazolone ring, potentially altering the hydrogen-bonding network with catalytic serine residues. This structural distinction is relevant for programs seeking to avoid the esterase-mediated metabolism associated with 5-alkoxy oxadiazolones.

Digestive Lipase Inhibition Metabolic Disease Selectivity Profiling

Recommended Application Scenarios for 3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one Based on Evidence


Fragment-Based Drug Discovery Libraries Targeting Wnt/Notum Signaling

The meta-methylphenyl substitution pattern, combined with the N-3 oxadiazolone connectivity, aligns with the pharmacophoric requirements identified in crystallographic fragment screens of Notum carboxylesterase [1]. Procurement of this specific regioisomer supports hit expansion and SAR exploration around the hydrophobic palmitoleate-binding pocket, where meta-substituted phenyl rings have demonstrated optimal occupancy (IC50 = 18 nM for optimized leads). The lower logP (1.13) of the N-3 aryl series compared to 5-aryl analogs enhances aqueous solubility for biochemical assay conditions.

Scaffold-Hopping from 5-Alkoxy FAAH/MAGL Inhibitors to Metabolically Stable N-3 Aryl Congeners

Chiral 1,3,4-oxadiazol-2-ones with 5-methoxy substitution (e.g., JZP-327A) have been developed as potent FAAH inhibitors (IC50 = 11 nM), but the 5-alkoxy group is a potential metabolic liability [2]. 3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one, which lacks the 5-alkoxy substituent, serves as a scaffold-hopping template to explore metabolically more robust endocannabinoid hydrolase inhibitors while retaining the favorable N-3 aryl interaction motif.

Green Chemistry Synthesis of Oxadiazolone Libraries for Agrochemical Screening

The compatibility of N-3 aryl oxadiazolones with one-pot tandem aqueous synthesis enables rapid parallel library generation for agrochemical lead discovery [3]. The 3-methylphenyl variant, with its balanced lipophilicity and synthetic tractability, is suitable for screening campaigns targeting insecticidal, nematicidal, or herbicidal activities, where the oxadiazolone core is a validated pharmacophore (e.g., metoxadiazone as a commercial insecticide).

Antibacterial SAR Programs Requiring Defined Regioisomeric Purity

Documented differences in antibacterial MIC values between ortho-methyl (MIC = 16 µg/mL) and meta-methyl (MIC = 4 µg/mL) oxadiazolone regioisomers underscore the critical importance of regioisomeric purity in antimicrobial SAR studies [4]. Procuring 3-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one with certified regiochemistry supports reproducible antibacterial screening against Gram-positive pathogens including MRSA.

Quote Request

Request a Quote for 3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.